

Application Notes and Protocols: Utilizing Ceftaroline Fosamil in a Murine Pneumonia Infection Model

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Compound of Interest

Compound Name: *Ceftaroline fosamil*

Cat. No.: *B129207*

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Introduction

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria. [1] Notably, it is effective against methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Streptococcus pneumoniae*. [1][2] This document provides detailed application notes and protocols for the use of **ceftaroline fosamil** in a murine pneumonia infection model, a critical tool for preclinical evaluation of its efficacy. The protocols and data presented are primarily based on established neutropenic murine lung infection models used to study antistaphylococcal agents. [3][4]

Mechanism of Action

Ceftaroline exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Its high affinity for PBP2a is a key factor in its activity against MRSA.

Experimental Protocols

Murine Pneumonia Model: *Staphylococcus aureus*

This protocol is adapted from studies evaluating the efficacy of **ceftaroline fosamil** against both methicillin-susceptible (*S. aureus*) (MSSA) and methicillin-resistant *S. aureus* (MRSA) in an immunocompromised murine model.

a. Animal Model and Immunosuppression:

- Animals: Specific pathogen-free, female ICR mice (or similar strains like BALB/c) weighing 22-25g are commonly used.
- Immunosuppression: To induce neutropenia, mice are treated with cyclophosphamide. A typical regimen involves intraperitoneal injections of 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic (<100 neutrophils/mm³), mimicking conditions in immunocompromised patients.

b. Bacterial Strain Preparation:

- Isolates: Clinical isolates of MSSA and MRSA with known ceftaroline minimum inhibitory concentrations (MICs) are utilized.
- Culture: Strains are subcultured from frozen stocks onto Trypticase soy agar with 5% sheep blood and incubated. Following this, they are grown in Mueller-Hinton broth to the mid-logarithmic phase.
- Inoculum Preparation: The bacterial suspension is centrifuged, washed, and resuspended in normal saline. The final inoculum is adjusted to the desired concentration (e.g., 10^8 CFU/mL) using spectrophotometry.

c. Induction of Pneumonia:

- Anesthesia: Mice are anesthetized using isoflurane or a similar anesthetic agent.
- Intranasal Inoculation: A 50 μ L aliquot of the prepared bacterial suspension is administered intranasally to each mouse. This method reliably establishes a pulmonary infection.

d. **Ceftaroline Fosamil** Administration:

- Drug Preparation: Commercially available **ceftaroline fosamil** for injection is reconstituted according to the manufacturer's instructions.
- Treatment Initiation: Therapy is typically initiated 2-3 hours post-infection.
- Administration: Doses are administered subcutaneously in a volume of 0.2 mL.
- Dosing Regimens:
 - Dose-Ranging Studies: A range of doses (e.g., 0.5 to 75 mg/kg/day) are administered to determine the dose-response relationship.
 - Human-Simulated Regimen: To mimic human exposure of a 600 mg intravenous dose every 12 hours, a specific murine regimen is used. An example regimen consists of two subcutaneous doses: 11 mg/kg at the start of therapy, followed by 0.25 mg/kg 6.5 hours later.

e. Efficacy Evaluation:

- Sample Collection: At 24 hours post-treatment initiation, mice are euthanized. The lungs are aseptically harvested.
- Bacterial Load Quantification: Lungs are homogenized in normal saline. The homogenate is serially diluted and plated on appropriate agar plates.
- Data Analysis: Colony-forming units (CFU) are counted after incubation, and the bacterial density per gram of lung tissue is calculated. The efficacy is determined by the change in \log_{10} CFU/g compared to untreated controls at the start of therapy (0-hour controls).

Pharmacokinetic Analysis

a. Sample Collection:

- Serum: Following administration of single or human-simulated doses, blood is collected via cardiac puncture at various time points. Serum is separated by centrifugation.
- Epithelial Lining Fluid (ELF): ELF is collected via bronchoalveolar lavage (BAL). The trachea is cannulated, and multiple aliquots of normal saline are instilled and immediately withdrawn.

b. Drug Concentration Measurement:

- Serum and BAL fluid samples are analyzed for ceftaroline concentrations using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.

c. Protein Binding Determination:

- Mouse serum with known concentrations of ceftaroline is subjected to ultrafiltration to separate free from protein-bound drug. The concentration in the ultrafiltrate represents the free drug concentration.

Data Presentation

The following tables summarize key quantitative data from murine pneumonia model studies with **ceftaroline fosamil**.

Parameter	Value	Reference
Mouse Strain	ICR (female)	
Immunosuppression	Cyclophosphamide	
Infection Route	Intranasal	
Pathogen	S. aureus (MSSA & MRSA)	
Treatment Route	Subcutaneous	
Treatment Duration	24 hours	

Table 1: General Parameters of the Murine Pneumonia Model

Parameter	Value	Notes
Serum Protein Binding	31.4% ± 6.84% (at 50 µg/ml) 34.5% ± 9.96% (at 5 µg/ml)	Determined in mouse serum.
ELF to Serum Ratio	Concentrations in ELF were similar to serum concentrations.	Observed in both infected and uninfected animals.

Table 2: Pharmacokinetic Parameters of Ceftaroline in Mice

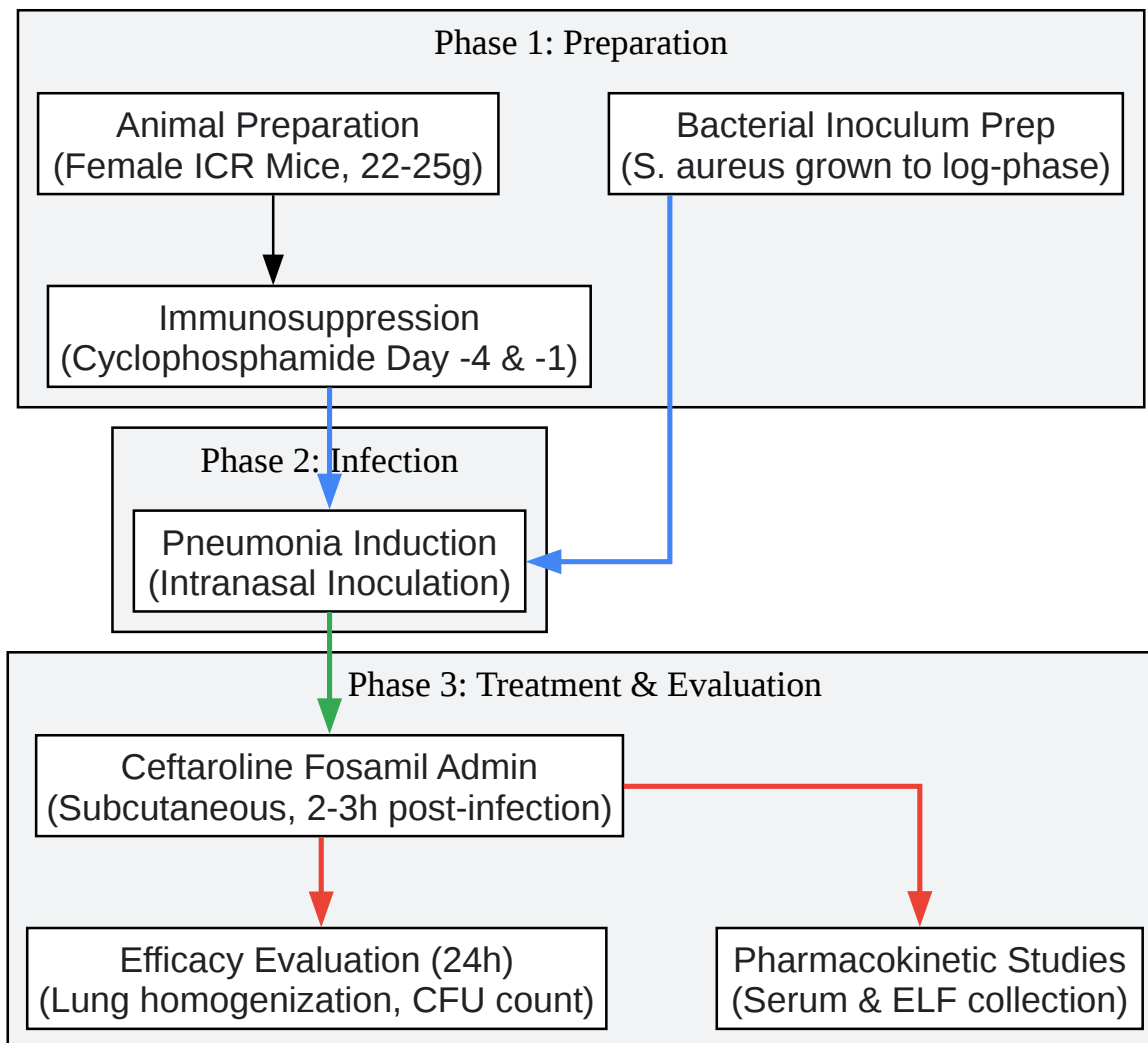
Pharmacodynamic Parameter	Required %fT>MIC	Notes
Stasis (No change in CFU)	16%	Composite value against various <i>S. aureus</i> isolates.
1-log ₁₀ CFU Reduction	41%	Composite value against various <i>S. aureus</i> isolates.
1-log ₁₀ CFU Reduction (Dose-ranging)	17% to 43%	Required range to achieve a 1-log kill in dose-ranging studies.

Table 3: Pharmacodynamic Targets for Ceftaroline against *S. aureus* in the Murine Lung Infection Model

Regimen	Bacterial Reduction (log ₁₀ CFU)	Pathogen
Human-Simulated (600 mg IV q12h)	0.64 to 1.95	Against 13 MRSA and 2 MSSA isolates.

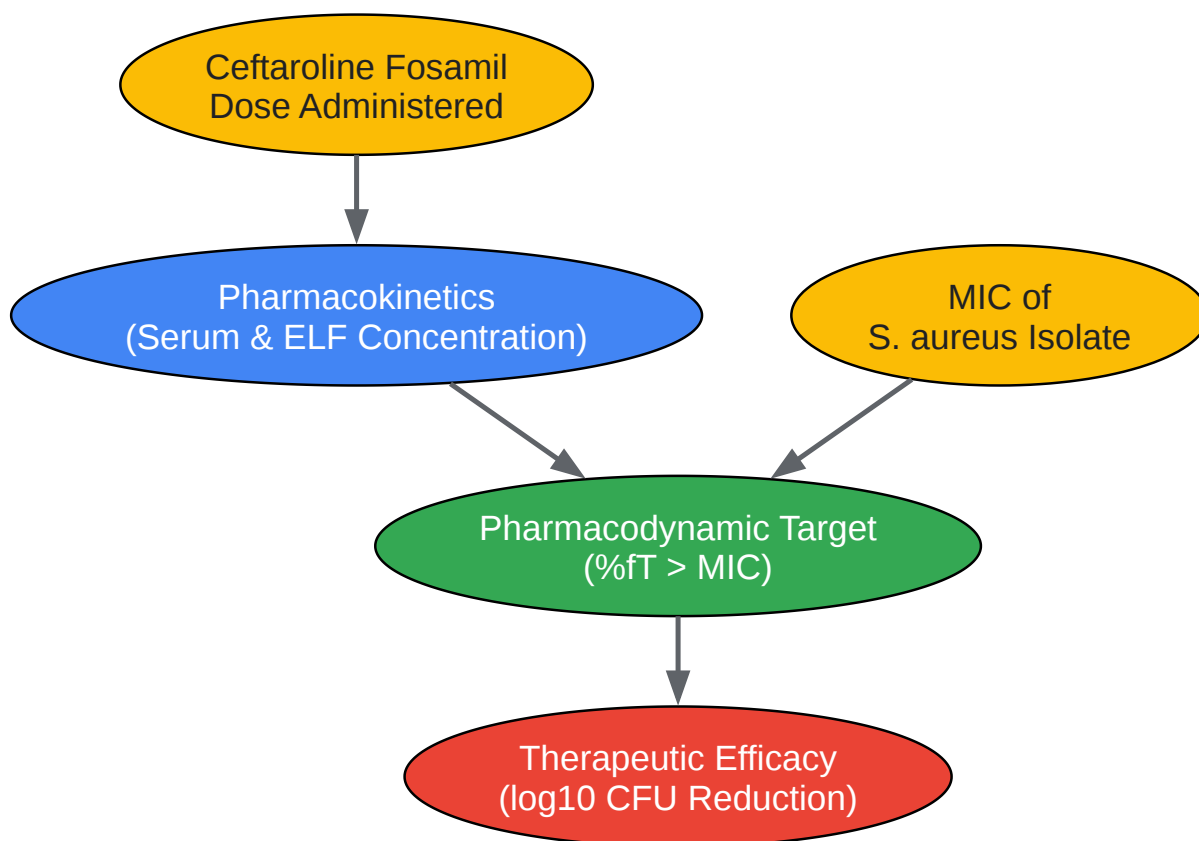
Table 4: Efficacy of Human-Simulated Ceftaroline Regimen

Visualizations



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Caption: Workflow for Ceftaroline Efficacy Testing in a Murine Pneumonia Model.



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Caption: Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Ceftaroline Therapy.

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